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2-ethyl-9H-pyrido[2,3-b]indole - 61893-11-6

2-ethyl-9H-pyrido[2,3-b]indole

Catalog Number: EVT-14689030
CAS Number: 61893-11-6
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Ethyl-9H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the pyridoindole family, which has garnered interest due to its potential biological activities. This compound is structurally related to other pyridoindoles, which are known for their diverse pharmacological properties. The classification of 2-ethyl-9H-pyrido[2,3-b]indole falls under the category of nitrogen-containing heterocycles, specifically within the broader class of indole derivatives.

Source and Classification

The compound can be derived from various synthetic methods involving simpler precursor compounds. Its classification as a pyridoindole indicates that it contains both pyridine and indole moieties, which contribute to its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 2-ethyl-9H-pyrido[2,3-b]indole can be achieved through several methods, including:

  1. One-Pot Synthesis: A straightforward method involves the reaction of chalcones with oxindoles in the presence of ammonium acetate and potassium tert-butoxide under solvent-free conditions. This method has been reported to yield good to excellent results (82-90%) in a simple setup at elevated temperatures (150°C to 200°C) .
  2. Palladium-Catalyzed Cross-Coupling: Another method involves using palladium catalysts for cross-coupling reactions, allowing for functionalization of the indole structure .

These synthetic approaches highlight the versatility and efficiency of producing this compound from readily available starting materials.

Molecular Structure Analysis

Structure

The molecular structure of 2-ethyl-9H-pyrido[2,3-b]indole consists of a fused ring system that includes a pyridine ring and an indole structure. The ethyl group at the 2-position enhances its lipophilicity and may influence its biological interactions.

Data

Key structural data includes:

  • Molecular Formula: C13H12N2
  • Molecular Weight: 200.25 g/mol

Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the hydrogen and carbon environments within the molecule, confirming the presence of the ethyl group and the aromatic systems.

Chemical Reactions Analysis

Reactions

2-Ethyl-9H-pyrido[2,3-b]indole can undergo various chemical reactions typical for heterocycles, including:

  1. Electrophilic Aromatic Substitution: The aromatic nature allows for substitution reactions that can modify its structure for further applications.
  2. Oxidation Reactions: The nitrogen atoms in the heterocyclic system can participate in oxidation reactions, potentially leading to biologically active metabolites.

Technical details regarding these reactions often involve specific conditions such as temperature, solvents, and catalysts that facilitate desired transformations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid compound.
  • Melting Point: Specific melting point data may vary based on purity but is generally in the range consistent with similar heterocycles.

Chemical Properties

Key chemical properties include:

  • Solubility: Varies based on solvent polarity; generally soluble in organic solvents.
  • Stability: Stability under various conditions needs to be assessed for practical applications.

Data from spectroscopic analyses (e.g., Infrared spectroscopy) can provide additional information on functional groups present within the compound.

Applications

The scientific uses of 2-ethyl-9H-pyrido[2,3-b]indole primarily revolve around its potential biological activities. Research indicates that derivatives of pyridoindoles may possess anticancer properties due to their ability to interact with DNA . Furthermore, ongoing studies are exploring their roles in medicinal chemistry as potential therapeutic agents against various diseases.

Formation Mechanisms & Environmental Occurrence

Pyrolytic Generation Pathways in Combustion Processes

2-Ethyl-9H-pyrido[2,3-b]indole, structurally analogous to amino-α-carbolines like AαC (2-amino-9H-pyrido[2,3-b]indole), forms during incomplete combustion of organic matter. Pyrolysis of proteins and amino acids (especially tryptophan) at temperatures exceeding 300°C generates free radical intermediates that cyclize into the pyridoindole core. The ethyl group likely originates from alkyl radicals derived from lipid co-pyrolysis or ethyl-containing precursors (e.g., alanine or lipid degradation products). Combustion environments (e.g., tobacco smoldering, industrial processes, wildfires) provide the thermal energy required for:

  • Dehydration and decarboxylation of amino acids
  • Strecker degradation yielding reactive aldehydes
  • Radical recombination forming the tricyclic structure [1] [6]

Table 1: Key Radical Precursors in Pyrolytic Formation

Structural ElementPrecursor ExamplesSource
Pyrido[2,3-b]indole coreTryptophan/tryptophan derivativesProtein pyrolysis
Ethyl substituentEthyl radicals (from lipids/alkanes), alanineCo-combusted organic matter
Aromatic systemPhenylalanine, tyrosineSecondary pyrolysis products

Thermal Degradation of Proteinaceous Matrices in Food Systems

In cooked protein-rich foods (particularly meats), 2-ethyl-9H-pyrido[2,3-b]indole forms via:

  • Thermal cracking of amino acids: Tryptophan degradation above 150°C yields indole derivatives that react with carbonyls from lipid oxidation or Maillard reactions.
  • Lipid participation: Ethyl groups incorporate via reactions with lipid peroxidation products (e.g., pentanal or hexanal from ω-3/ω-6 fatty acids).
  • Temperature dependence: Yields increase exponentially between 150°C and 250°C, with grilling/frying generating higher concentrations than baking/boiling [2] [6].

Table 2: Influence of Cooking Method on HAA Generation

Cooking MethodTemperature Range (°C)Relative HAA YieldKey Factors
Grilling/Frying200-300HighDirect contact with flames/hot surfaces, fat drip flare-ups
Baking/Roasting150-200ModerateIndirect heat, lower surface temperatures
Boiling/Stewing100-150Low/Non-detectableAqueous environment limits pyrolysis

Role of Maillard Reaction Byproducts in Precursor Synthesis

The Maillard reaction (reducing sugars + amino acids) does not directly form 2-ethyl-9H-pyrido[2,3-b]indole but generates critical intermediates:

  • Reactive carbonyls: Dicarbonyls like glyoxal, methylglyoxal, and diacetyl form via sugar fragmentation and Strecker degradation. These condense with tryptophan-derived indoleethylamines.
  • Aldol condensation products: Acetaldehyde (from serine or alanine degradation) undergoes aldol condensation to form longer-chain aldehydes that contribute alkyl groups.
  • Radical initiators: Melanoidins (Maillard polymers) generate sustained radical activity upon heating, facilitating cyclization of amino acid fragments into pyridoindoles. Ethyl group incorporation is enhanced by lipid-Maillard co-reaction, where aldehydes like butanal or pentanal from oxidizing lipids participate in Strecker pathways [2] [9].

Environmental Ubiquity: Tobacco Smoke vs. Dietary Sources

2-Ethyl-9H-pyrido[2,3-b]indole occurs in two primary environmental reservoirs:

  • Tobacco smoke: Found in sidestream (smoldering) smoke at higher relative abundance than mainstream smoke due to lower combustion temperatures favoring incomplete pyrolysis. Sidestream smoke contains 85% of total environmental tobacco smoke (ETS) emissions, making it a significant airborne contaminant [5] [6].
  • Cooked foods: Detected in charred meats (beef, poultry, fish) and protein-rich processed foods (e.g., fried bacon, grilled sausages). Concentrations vary widely:
  • Grilled chicken skin: Up to 50 ng/g
  • Pan-fried beef patties: 5-30 ng/g
  • Cigarette smoke condensate: 100-300 ng/cigarette [2] [6]
  • Environmental persistence: Adsorbs strongly to indoor particulate matter (dust, soot) and resists photodegradation due to its heterocyclic aromatic structure. Dietary intake likely dominates human exposure, but inhalation from tobacco-polluted environments contributes significantly [5] [6].

Table 3: Comparative Occurrence in Environmental Sources

SourceTypical ConcentrationExposure PathwayNotes
Cigarette sidestream smoke100-250 ng/cigaretteInhalation (airborne)Dominant source in indoor smoking environments
Grilled meats5-50 ng/gDietary ingestionVaries by meat type, cooking time, surface temperature
Ambient air (smoking areas)<1-10 ng/m³InhalationHigher in enclosed spaces with poor ventilation
Automotive exhaustTrace levelsInhalationMinor source; dependent on fuel composition

Properties

CAS Number

61893-11-6

Product Name

2-ethyl-9H-pyrido[2,3-b]indole

IUPAC Name

2-ethyl-9H-pyrido[2,3-b]indole

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-2-9-7-8-11-10-5-3-4-6-12(10)15-13(11)14-9/h3-8H,2H2,1H3,(H,14,15)

InChI Key

HEZFBXKGQKZJEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1)C3=CC=CC=C3N2

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